molecular formula C11H8ClN3O2 B1462588 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine CAS No. 1153408-91-3

4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine

Cat. No.: B1462588
CAS No.: 1153408-91-3
M. Wt: 249.65 g/mol
InChI Key: DJFUKKYCJQOIFC-UHFFFAOYSA-N
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Description

“4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine” is a chemical compound with the molecular formula C11H8ClN3O2 . It is a powder at room temperature .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted with a chloro group, a methyl group, and a 4-nitrophenyl group .


Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a molecular weight of 249.66 .

Scientific Research Applications

Synthesis and Anticancer Applications

  • "4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine" serves as a crucial intermediate in the synthesis of anticancer drugs. A study by Zhou et al. (2019) described a rapid synthetic method for such compounds, highlighting their importance in drug development. This process involved cyclization, chlorination, and nucleophilic substitution steps, optimizing the yield and confirming the structure of the target compounds through 1H NMR and MS spectrum analysis (Zhou et al., 2019).

Structural and Electronic Properties

  • Research by Trilleras et al. (2009) focused on the isostructural and essentially isomorphous nature of pyrimidine derivatives, including compounds similar to "this compound." This study explored how these compounds form hydrogen-bonded sheets and provided insight into their electronic structures, demonstrating the versatility and significance of pyrimidine derivatives in molecular structure studies (Trilleras et al., 2009).

Nonlinear Optical (NLO) Properties

  • Hussain et al. (2020) investigated the NLO properties of pyrimidine derivatives, highlighting their promising applications in medicine and nonlinear optics fields. The study used density functional theory (DFT) and time-dependent DFT (TDDFT) calculations to estimate the photophysical properties and NLO activities of these molecules. The findings suggest significant NLO character, indicating potential high-tech applications in optoelectronics (Hussain et al., 2020).

Pharmaceutical Applications

  • Additionally, pyrimidine derivatives have been explored for their antimicrobial and antiviral activities. A study by Siddiqui et al. (2007) synthesized a variety of pyrimidine compounds and evaluated their biological activities, demonstrating their potential in developing new antimicrobial and anticancer agents (Siddiqui et al., 2007).

Safety and Hazards

This compound is associated with several hazard statements, including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for the study of “4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine” and its derivatives could involve further exploration of their neuroprotective and anti-neuroinflammatory properties . This could potentially lead to the development of new therapeutic agents for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

Properties

IUPAC Name

4-chloro-6-methyl-2-(4-nitrophenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O2/c1-7-6-10(12)14-11(13-7)8-2-4-9(5-3-8)15(16)17/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJFUKKYCJQOIFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=C(C=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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